1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound characterized by its unique structural features, including a chlorobenzyl group, a piperidine ring, and a sulfonyl phenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride.
Piperidine Derivative Formation: The chlorobenzyl chloride is then reacted with piperidine to form 4-(((4-chlorobenzyl)oxy)methyl)piperidine.
Sulfonylation: The piperidine derivative undergoes sulfonylation with a suitable sulfonyl chloride to introduce the sulfonyl group.
Final Coupling: The sulfonylated piperidine derivative is coupled with 3-bromoacetophenone under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Azido derivatives or other substituted products.
Scientific Research Applications
1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, the sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme function. The piperidine ring may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
1-(3-((4-(((4-Methylbenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone: Similar structure but with a methyl group instead of a chlorine atom.
1-(3-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone: Contains a fluorine atom instead of chlorine.
Uniqueness: 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets compared to its methyl or fluorine analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
1-[3-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4S/c1-16(24)19-3-2-4-21(13-19)28(25,26)23-11-9-18(10-12-23)15-27-14-17-5-7-20(22)8-6-17/h2-8,13,18H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKPAVYRTDDBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)COCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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